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molecular formula C8H6N2O B8802370 Benzeneacetonitrile, alpha-(hydroxyimino)-

Benzeneacetonitrile, alpha-(hydroxyimino)-

Cat. No. B8802370
M. Wt: 146.15 g/mol
InChI Key: MJCQFBKIFDVTTR-UHFFFAOYSA-N
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Patent
US05510506

Procedure details

Thus, 1262.7 g of an aqueous solution containing 189.1 g (0.594 mol, 95.8% yield, E/Z=15/85) of the potassium salt of α-hydroxyimino-2-(2,5-dimethylphenoxymethyl)phenylacetonitrile was obtained. It was found that 1,2-bis(2,5-dimethylphenoxymethyl)benzene was not found in the aqueous solution, but contained at an amount of 33.7 g (0.097 mol, 96.1% recovery) in 594 g of toluene after washing.
[Compound]
Name
aqueous solution
Quantity
1262.7 g
Type
reactant
Reaction Step One
Quantity
189.1 g
Type
reactant
Reaction Step One
Name
α-hydroxyimino-2-(2,5-dimethylphenoxymethyl)phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-bis(2,5-dimethylphenoxymethyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
594 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[OH:2][N:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1COC1C=C(C)C=CC=1C)[C:5]#[N:6].CC1C=CC(C)=CC=1OCC1C=CC=CC=1COC1C=C(C)C=CC=1C>C1(C)C=CC=CC=1>[OH:2][N:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:5]#[N:6] |^1:0|

Inputs

Step One
Name
aqueous solution
Quantity
1262.7 g
Type
reactant
Smiles
Name
Quantity
189.1 g
Type
reactant
Smiles
[K]
Name
α-hydroxyimino-2-(2,5-dimethylphenoxymethyl)phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C#N)C1=C(C=CC=C1)COC1=C(C=CC(=C1)C)C
Step Two
Name
1,2-bis(2,5-dimethylphenoxymethyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC2=C(C=CC=C2)COC2=C(C=CC(=C2)C)C)C=C(C=C1)C
Step Three
Name
Quantity
594 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
WASH
Type
WASH
Details
after washing

Outcomes

Product
Name
Type
Smiles
ON=C(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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